5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRA-026440 (hydrochloride) is a novel, broad-spectrum, hydroxamic acid–based inhibitor of histone deacetylase (HDAC). It exhibits potent antitumor and antiangiogenic activities both in vitro and in vivo . This compound inhibits several HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, in the nanomolar range .
Preparation Methods
The synthesis of CRA-026440 (hydrochloride) involves multiple steps, including the formation of the hydroxamic acid moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CRA-026440 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: Common reagents used in these reactions include various halides and nucleophiles.
Scientific Research Applications
CRA-026440 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of HDAC enzymes and their role in gene expression regulation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antiangiogenic properties.
Industry: Utilized in the development of new HDAC inhibitors and other therapeutic agents.
Mechanism of Action
CRA-026440 (hydrochloride) exerts its effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histone and tubulin proteins. This results in the inhibition of tumor cell growth and the induction of apoptosis. The compound also downregulates the expression of genes involved in angiogenesis, apoptosis, and cell growth . The molecular targets include HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 .
Comparison with Similar Compounds
CRA-026440 (hydrochloride) is unique due to its broad-spectrum HDAC inhibitory activity and its potent antitumor and antiangiogenic effects. Similar compounds include:
Givinostat hydrochloride: An HDAC inhibitor with anti-inflammatory and antineoplastic activities.
Droxinostat: A selective inhibitor of HDAC6 and HDAC8.
Suberoyl bis-hydroxamic acid: An HDAC inhibitor required for transcriptional modulation and cell cycle regulation.
CRA-026440 (hydrochloride) stands out due to its ability to inhibit multiple HDAC isozymes and its significant efficacy in preclinical cancer models .
Properties
Molecular Formula |
C23H25ClN4O4 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H24N4O4.ClH/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30;/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28);1H |
InChI Key |
RAAUQWIBVCZNFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.